The compound 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine is a complex organic molecule with significant implications in medicinal chemistry. It is classified as a melanin-concentrating hormone receptor antagonist and has shown potential in the treatment of anxiety and depression. The compound is characterized by its unique molecular structure that incorporates various functional groups, including a quinazoline core, a cyclohexyl group, and a bromophenyl moiety.
This compound is primarily sourced from research databases such as PubChem and has been studied for its pharmacological properties. It falls under the category of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds, contributing to their unique chemical behavior and biological activity .
The synthesis of 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine involves several key steps:
The molecular structure of 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine can be described as follows:
The structure features a quinazoline ring that is substituted at various positions by functional groups that enhance its efficacy as a receptor antagonist.
The chemical reactions involved in synthesizing this compound are primarily based on:
These reactions are critical in determining the yield and purity of the final product.
The mechanism of action of 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine primarily involves antagonism at the melanin-concentrating hormone receptor 1 (MCH1). By blocking this receptor:
The physical and chemical properties of 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine include:
Relevant data from studies indicate that its stability and reactivity can vary based on environmental conditions such as pH and temperature .
The applications of 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine extend across various scientific fields:
This compound exemplifies how synthetic organic chemistry can lead to significant advancements in understanding and treating complex neuropsychiatric conditions.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3